molecular formula C9H18ClF2N B2907146 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride CAS No. 2445791-59-1

1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride

Cat. No.: B2907146
CAS No.: 2445791-59-1
M. Wt: 213.7
InChI Key: FOXFIAMTIXTUGK-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a difluoromethyl (-CF₂H) substituent at the 4-position of the cyclohexane ring and a methylamine group (-CH₂NHCH₃) at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Suppliers such as TAIZHOU SHASIN PHARMACHEM CO., LTD and Sandoo Pharmaceuticals () highlight its industrial relevance. Its structural uniqueness lies in the combination of lipophilic fluorinated groups and the amine moiety, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N.ClH/c1-12-6-7-2-4-8(5-3-7)9(10)11;/h7-9,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXFIAMTIXTUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(CC1)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride involves several steps, primarily focusing on the introduction of the difluoromethyl group. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto a cyclohexyl precursor. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation . Industrial production methods often employ metal-based catalysts to facilitate the transfer of the CF2H group to the desired position on the cyclohexyl ring .

Chemical Reactions Analysis

1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride undergoes several types of chemical reactions:

Scientific Research Applications

1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Fluorinated Cyclohexylamine Derivatives

Key Compounds :

  • 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (): Replaces -CF₂H with -CF₃, increasing lipophilicity and electron-withdrawing effects.
  • 1-[(1R,3r,5S)-9,9-Difluorobicyclo[3.3.1]nonan-3-yl]methanamine hydrochloride (): Bicyclic scaffold with difluoromethyl groups, offering enhanced conformational rigidity.

Table 1: Fluorinated Cyclohexylamine Derivatives

Compound Name Substituent(s) Molecular Weight Fluorine Count Key Feature(s)
Target Compound 4-CF₂H, 1-CH₂NHCH₃ 229.70 g/mol 2 Balanced lipophilicity
1-(Trifluoromethyl)cyclohexan-1-amine 1-CF₃ 193.62 g/mol 3 Higher lipophilicity
Bicyclo[3.3.1]nonane derivative Bicyclic + 9,9-CF₂ 237.70 g/mol 2 Rigid spatial arrangement

Key Findings :

  • The trifluoromethyl analog () exhibits greater metabolic resistance due to stronger C-F bonds but may suffer from reduced solubility.

Heterocyclic Variants

Key Compounds :

  • 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride (): Pyrimidine core with ethanamine chain, altering electronic properties.

Table 2: Heterocyclic Derivatives

Compound Name Core Structure Molecular Weight Fluorine Count Key Feature(s)
Target Compound Cyclohexane 229.70 g/mol 2 Non-aromatic scaffold
Pyridine derivative Pyridine 231.07 g/mol 2 Aromaticity enhances binding
Pyrimidine derivative Pyrimidine 209.60 g/mol 2 Planar heterocycle for H-bonding

Key Findings :

  • Pyridine/pyrimidine analogs () exhibit stronger interactions with aromatic receptors (e.g., kinases) but may face faster hepatic clearance .
  • The cyclohexane scaffold in the target compound provides torsional flexibility, advantageous for adapting to diverse binding pockets.

Aromatic Amine Derivatives

Key Compounds :

  • 4-(2-Methoxyphenoxy)benzylamine hydrochloride (): Benzylamine with methoxyphenoxy substituents, emphasizing polar interactions.
  • N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (): Dichlorinated benzylamine with hydroxylamine group, enhancing electrophilicity.

Table 3: Aromatic Amine Derivatives

Compound Name Substituent(s) Molecular Weight Key Feature(s)
Target Compound Cyclohexyl, CF₂H, CH₃ 229.70 g/mol Lipophilic, non-aromatic
4-(2-Methoxyphenoxy)benzylamine Benzyl, OMe, OPh 277.75 g/mol Polar substituents for solubility
N-(2,4-Dichlorobenzyl)hydroxylamine Cl₂, hydroxylamine 228.50 g/mol Electrophilic for covalent binding

Key Findings :

  • Aromatic amines () are more polar but less metabolically stable than the target compound due to susceptibility to oxidative deamination .
  • The dichlorinated derivative () may act as a hapten in drug design, enabling covalent target engagement.

Pharmaceutical Amines

Key Compounds :

  • Diphenhydramine hydrochloride (): Benzhydryl ether with ethylamine, a histamine H1 antagonist.
  • Dopamine hydrochloride (): Catecholamine neurotransmitter with phenethylamine backbone.

Table 4: Pharmaceutical Amines

Compound Name Core Structure Molecular Weight Therapeutic Use
Target Compound Cyclohexylamine 229.70 g/mol Under investigation
Diphenhydramine HCl Benzhydryl ether 291.82 g/mol Antihistamine, sedative
Dopamine HCl Phenethylamine 189.64 g/mol Neurotransmitter

Key Findings :

  • Diphenhydramine () shares the hydrochloride salt and amine group but lacks fluorination, resulting in lower blood-brain barrier penetration than the target compound.
  • Dopamine () highlights the importance of hydroxyl groups for receptor activation, a feature absent in the target.

Biological Activity

1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride, often referred to as the difluoromethyl derivative of cyclohexylamine, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, metabolic stability assessments, and potential therapeutic applications.

  • Molecular Formula : C9H18ClF2N
  • Molecular Weight : 213.69 g/mol
  • IUPAC Name : this compound

The biological activity of 1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that the difluoromethyl group enhances lipophilicity and may influence the compound's permeability across biological membranes, potentially improving its bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes. In vitro assays have shown significant inhibition zones against Gram-positive and Gram-negative bacteria.

2. Neuropharmacological Effects

Studies have explored the compound's effects on neurotransmitter systems, particularly its potential as a modulator of serotonin and norepinephrine receptors. This could position it as a candidate for treating mood disorders or anxiety, although further research is needed to elucidate its efficacy and safety profile.

3. Metabolic Stability

The metabolic stability of 1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine has been evaluated using liver microsomal assays across different species (mouse, rat, dog, cynomolgus monkey, and human). Results indicate moderate to stable metabolic clearance rates, suggesting that the incorporation of difluoromethyl groups may enhance metabolic stability compared to non-fluorinated analogs.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers assessed the antimicrobial properties of various cycloalkyl derivatives, including 1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine. The compound demonstrated significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating effective bacterial inhibition at low concentrations .

Case Study 2: Neuropharmacological Assessment

In another investigation focusing on neuropharmacological properties, the compound was tested for its ability to modulate serotonin receptor activity in vitro. The findings suggested that it could act as a partial agonist at certain serotonin receptor subtypes, which may contribute to its potential antidepressant effects .

Data Tables

Property Value
Molecular FormulaC9H18ClF2N
Molecular Weight213.69 g/mol
Antimicrobial ActivityEffective against Gram+/- bacteria
Metabolic StabilityModerate to stable across species
Neuropharmacological EffectsModulates serotonin receptors

Q & A

Q. SAR strategies include :

  • Substituent Variation : Synthesize analogs with trifluoromethyl (-CF3_3) or chloromethyl (-CH2_2Cl) groups to compare electronegativity and steric effects .
  • Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps, identifying regions for functionalization (e.g., adding hydroxyl groups for H-bonding) .
  • In Vivo Correlation : Test analogs in rodent models to link cyclohexyl ring conformation (chair vs. boat) to bioavailability and target engagement .

Basic: What analytical methods are used to assess purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (220 nm) to quantify impurities (<0.5% area) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis or oxidation products .
  • Karl Fischer Titration : Measure residual water content (<1% w/w) in the crystalline hydrochloride form .

Advanced: How should researchers address conflicting data on the compound’s pharmacokinetic (PK) profile?

Q. Resolution strategies :

  • Species-Specific Metabolism : Compare hepatic microsome stability (e.g., human vs. rat) to identify cytochrome P450-mediated degradation .
  • Formulation Adjustments : Use lipid-based nanoparticles to enhance oral absorption if low CmaxC_{\text{max}} is observed .
  • Tracer Studies : Radiolabel the difluoromethyl group (e.g., 18^{18}F) for PET imaging to track tissue distribution in real-time .

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